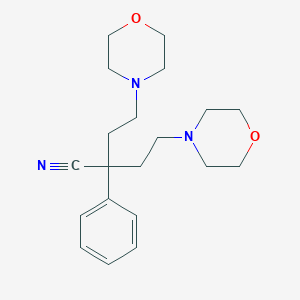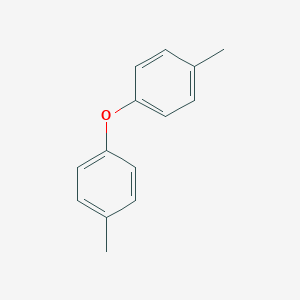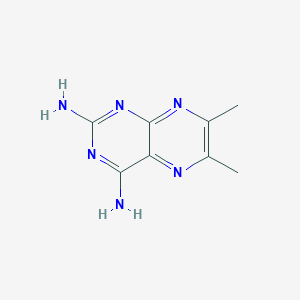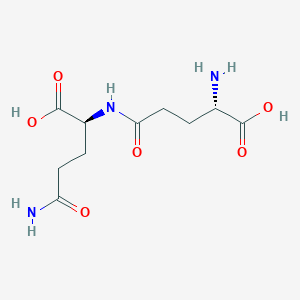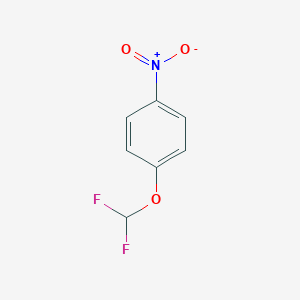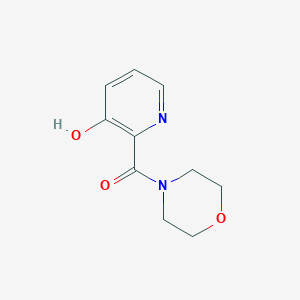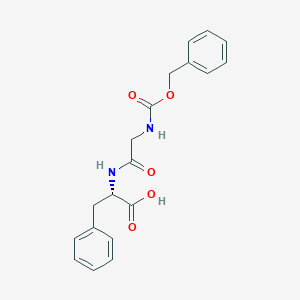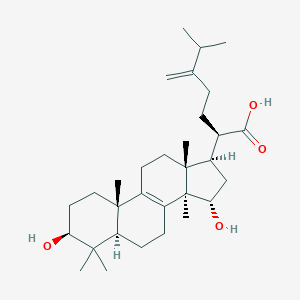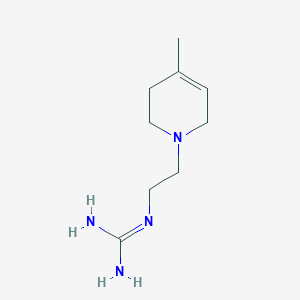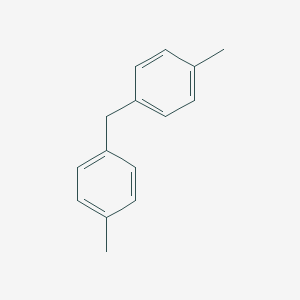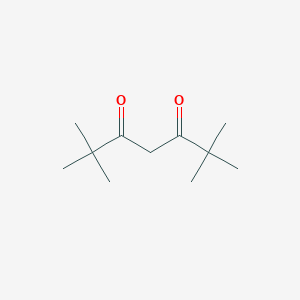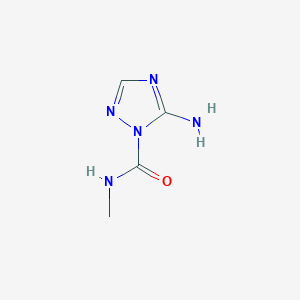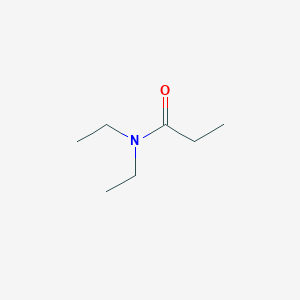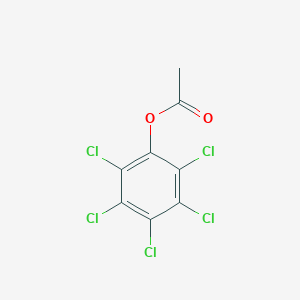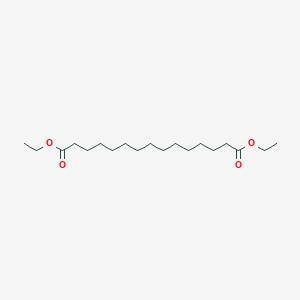
Diethyl pentadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl pentadecanedioate is a chemical compound that belongs to the family of diesters. It is also known as diethyl pentadecanedioic acid, and its molecular formula is C17H32O4. This compound is widely used in scientific research for its unique properties, such as its ability to act as a surfactant and its potential as a drug delivery agent.
Mechanism Of Action
The mechanism of action of diethyl pentadecanedioate is not fully understood. However, it is believed to act as a surfactant, which allows it to interact with cell membranes and enhance drug delivery.
Biochemical And Physiological Effects
Diethyl pentadecanedioate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of using diethyl pentadecanedioate in lab experiments is its ability to enhance drug delivery and improve the solubility of poorly soluble drugs. Additionally, it has low toxicity and is generally considered safe for use in scientific research. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of diethyl pentadecanedioate. One potential area of research is the development of new drug delivery systems using diethyl pentadecanedioate as a surfactant. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of new diesters with improved properties and potential applications in scientific research is an area of ongoing research.
Synthesis Methods
The synthesis of diethyl pentadecanedioate can be achieved through the esterification of pentadecanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. This reaction produces diethyl pentadecanedioate as the primary product, along with water as a byproduct.
Scientific Research Applications
Diethyl pentadecanedioate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the preparation of nanoparticles and liposomes for drug delivery. Additionally, it has been investigated for its ability to enhance the solubility and bioavailability of poorly soluble drugs.
properties
CAS RN |
1119-79-5 |
|---|---|
Product Name |
Diethyl pentadecanedioate |
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
diethyl pentadecanedioate |
InChI |
InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |
InChI Key |
MRSSCDYVDDPQFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
synonyms |
Pentadecanedioic acid diethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



